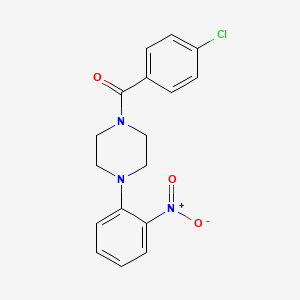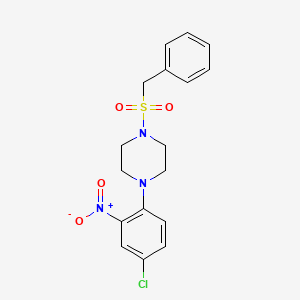
N-(1,1-dioxidotetrahydro-3-thienyl)-1-azepanecarbothioamide
Übersicht
Beschreibung
N-(1,1-dioxidotetrahydro-3-thienyl)-1-azepanecarbothioamide, also known as DT-010, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the thienoazepine family and has been synthesized using various methods.
Wirkmechanismus
N-(1,1-dioxidotetrahydro-3-thienyl)-1-azepanecarbothioamide exerts its therapeutic effects by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. N-(1,1-dioxidotetrahydro-3-thienyl)-1-azepanecarbothioamide inhibits the activation of NF-κB and MAPK, leading to a decrease in the production of pro-inflammatory cytokines and oxidative stress. N-(1,1-dioxidotetrahydro-3-thienyl)-1-azepanecarbothioamide also induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
N-(1,1-dioxidotetrahydro-3-thienyl)-1-azepanecarbothioamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(1,1-dioxidotetrahydro-3-thienyl)-1-azepanecarbothioamide can reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-(1,1-dioxidotetrahydro-3-thienyl)-1-azepanecarbothioamide also has antioxidant properties and can scavenge free radicals, reducing oxidative stress. In cancer cells, N-(1,1-dioxidotetrahydro-3-thienyl)-1-azepanecarbothioamide induces apoptosis and inhibits cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,1-dioxidotetrahydro-3-thienyl)-1-azepanecarbothioamide has several advantages for lab experiments, including its stability and solubility in water and organic solvents. N-(1,1-dioxidotetrahydro-3-thienyl)-1-azepanecarbothioamide is also easy to synthesize, making it readily available for research purposes. However, N-(1,1-dioxidotetrahydro-3-thienyl)-1-azepanecarbothioamide has some limitations, including its low bioavailability and poor pharmacokinetic properties. N-(1,1-dioxidotetrahydro-3-thienyl)-1-azepanecarbothioamide also has low toxicity, making it difficult to determine the optimal dosage for therapeutic applications.
Zukünftige Richtungen
N-(1,1-dioxidotetrahydro-3-thienyl)-1-azepanecarbothioamide has shown promising results in preclinical studies, and future research should focus on its clinical applications. Studies should investigate the optimal dosage and pharmacokinetics of N-(1,1-dioxidotetrahydro-3-thienyl)-1-azepanecarbothioamide for therapeutic applications. Future studies should also investigate the potential of N-(1,1-dioxidotetrahydro-3-thienyl)-1-azepanecarbothioamide in combination with other drugs for improved therapeutic efficacy. Additionally, studies should investigate the potential of N-(1,1-dioxidotetrahydro-3-thienyl)-1-azepanecarbothioamide in other fields, including dermatology and gastroenterology.
Conclusion:
N-(1,1-dioxidotetrahydro-3-thienyl)-1-azepanecarbothioamide is a novel compound with potential therapeutic applications in various fields, including neurology, immunology, and oncology. N-(1,1-dioxidotetrahydro-3-thienyl)-1-azepanecarbothioamide exerts its therapeutic effects by modulating various signaling pathways and has been shown to have anti-inflammatory, antioxidant, and anti-proliferative properties. N-(1,1-dioxidotetrahydro-3-thienyl)-1-azepanecarbothioamide has several advantages for lab experiments, including its stability and solubility, but also has limitations, including its low bioavailability and poor pharmacokinetic properties. Future research should focus on the clinical applications of N-(1,1-dioxidotetrahydro-3-thienyl)-1-azepanecarbothioamide and investigate its potential in combination with other drugs for improved therapeutic efficacy.
Wissenschaftliche Forschungsanwendungen
N-(1,1-dioxidotetrahydro-3-thienyl)-1-azepanecarbothioamide has shown potential therapeutic applications in various fields, including neurology, immunology, and oncology. Studies have shown that N-(1,1-dioxidotetrahydro-3-thienyl)-1-azepanecarbothioamide has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(1,1-dioxidotetrahydro-3-thienyl)-1-azepanecarbothioamide has also been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases. In oncology, N-(1,1-dioxidotetrahydro-3-thienyl)-1-azepanecarbothioamide has shown anti-proliferative effects on cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)azepane-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2S2/c14-17(15)8-5-10(9-17)12-11(16)13-6-3-1-2-4-7-13/h10H,1-9H2,(H,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJJTQHJNMVQAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=S)NC2CCS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(4-bromobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B3957514.png)
![ethyl [(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetate](/img/structure/B3957522.png)
![methyl 2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B3957527.png)
![1-(2-naphthylsulfonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B3957528.png)

![ethyl 5-{[(3-chloro-2-methylphenyl)amino]carbonyl}-2-[(2-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B3957548.png)
![4-methyl-3-{[3-(trifluoromethyl)benzyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3957554.png)
![N-(1-{[(4-biphenylylamino)carbonothioyl]amino}-2,2,2-trichloroethyl)-4-methylbenzamide](/img/structure/B3957573.png)

![N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide](/img/structure/B3957594.png)


![N-(1-{[(4-biphenylylamino)carbonothioyl]amino}-2,2,2-trichloroethyl)-2-phenylacetamide](/img/structure/B3957605.png)